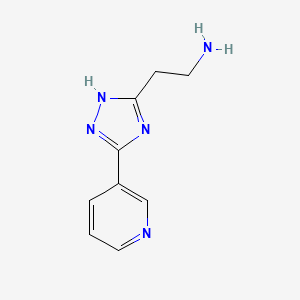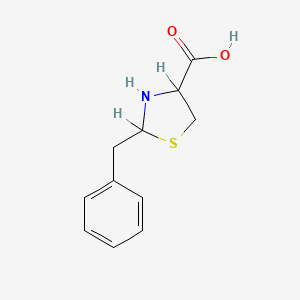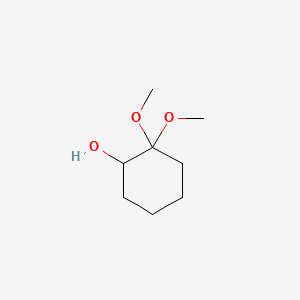
2,2-Dimethoxycyclohexanol
Overview
Description
2,2-Dimethoxycyclohexanol is an organic compound with the molecular formula C8H16O3. It is a colorless liquid that is soluble in alcohol, ether, and other organic solvents, but only slightly soluble in water . This compound is used in various organic synthesis reactions and serves as a reducing agent for aldehydes, ketones, and substrates containing active hydrogen .
Preparation Methods
2,2-Dimethoxycyclohexanol can be synthesized through a two-step process :
Step 1: Cyclohexanone reacts with hydrogen peroxide in acidic conditions to form peroxycyclohexanone.
Step 2: Peroxycyclohexanone then reacts with methanol to yield this compound.
The reaction conditions typically involve maintaining an acidic environment and controlling the temperature to optimize the yield .
Chemical Reactions Analysis
2,2-Dimethoxycyclohexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone or other oxidized derivatives.
Reduction: It serves as a reducing agent for aldehydes and ketones.
Substitution: It can participate in substitution reactions where the methoxy groups are replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and methanol for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Dimethoxycyclohexanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the reduction of aldehydes and ketones.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism by which 2,2-Dimethoxycyclohexanol exerts its effects involves its ability to donate electrons in reduction reactions. This property makes it an effective reducing agent. The molecular targets and pathways involved depend on the specific application and the nature of the substrate it interacts with .
Comparison with Similar Compounds
2,2-Dimethoxycyclohexanol can be compared with other similar compounds such as 2,2-Dimethylcyclohexanol and 2,2-Dimethoxycyclohexane . While these compounds share some structural similarities, this compound is unique in its specific reactivity and applications in organic synthesis. The presence of methoxy groups in this compound distinguishes it from its analogs, providing unique chemical properties and reactivity.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, scientific research, and industry. Its unique chemical properties make it a valuable reagent in various chemical reactions, and ongoing research continues to explore its potential in biology and medicine.
Properties
IUPAC Name |
2,2-dimethoxycyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-10-8(11-2)6-4-3-5-7(8)9/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAMIWOJDOJSTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCC1O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402192 | |
| Record name | 2,2-dimethoxycyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63703-34-4 | |
| Record name | 2,2-Dimethoxycyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63703-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-dimethoxycyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the electrochemical synthesis of cis-5-substituted 2,2-Dimethoxycyclohexanols described in the research?
A1: The research details a stereoselective electrochemical transformation [, , ] of 4-substituted cyclohexanones into cis-5-substituted 2,2-Dimethoxycyclohexanols. This is significant because it allows for the controlled formation of a specific stereoisomer (cis), which is crucial in organic synthesis as different isomers can exhibit different biological and chemical properties.
Q2: What role do sodium halides play in the electrochemical synthesis?
A2: Sodium halides act as mediators in the electrochemical process []. They are electrochemically oxidized at the anode, generating reactive halogen species. These species then react with the cyclohexanone substrate in solution, facilitating the formation of the desired 2,2-Dimethoxycyclohexanol product.
Q3: How does the ring size of the starting cyclic ketone influence the reaction outcome?
A3: Interestingly, the research shows that the ring size of the starting cyclic ketone plays a crucial role in determining the final product []. While cyclopentanone yields 2,2-dimethoxycyclopentanone, and cyclohexanone produces this compound, larger cyclic ketones undergo a Favorskii rearrangement. This difference in reactivity highlights the importance of ring strain and conformational factors in this electrochemical transformation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


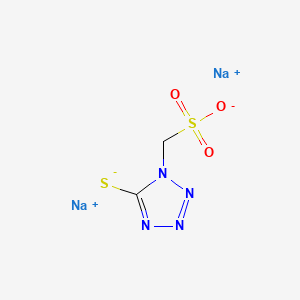
![Benzoic acid, 2-[(2-methylphenyl)thio]-](/img/structure/B1334747.png)
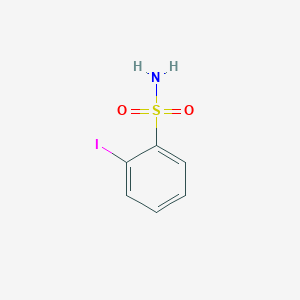
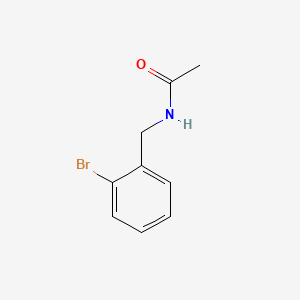

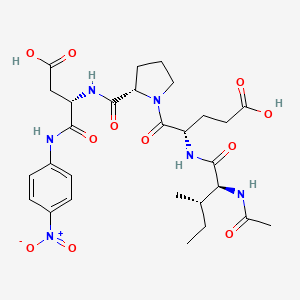


![5-Methoxybenzo[d]thiazole-2-thiol](/img/structure/B1334758.png)


